Benzene, (dodecyltelluro)-

Description

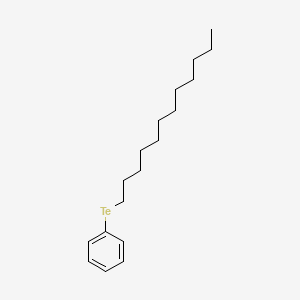

"Benzene, (dodecyltelluro)-" is an organotellurium compound where a dodecyl chain (C₁₂H₂₅) and a tellurium (Te) atom are attached to a benzene ring. The term "dodecyltelluro" likely refers to a tellurium-containing substituent, but the cited sources focus on alkyl-, nitro-, or halogen-substituted benzenes. For instance, "Benzene, dodecyl-" (CAS 123-01-3) is a well-documented alkylbenzene derivative with a dodecyl chain .

Properties

CAS No. |

75250-42-9 |

|---|---|

Molecular Formula |

C18H30Te |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

dodecyltellanylbenzene |

InChI |

InChI=1S/C18H30Te/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |

InChI Key |

QHCIMDITGAHIMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Te]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (dodecyltelluro)- typically involves the reaction of dodecyl telluride with a benzene derivative under specific conditions. One common method is the reaction of dodecyl telluride with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene, at elevated temperatures.

Industrial Production Methods: While the industrial production methods for Benzene, (dodecyltelluro)- are not extensively documented, they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.

Types of Reactions:

Oxidation: Benzene, (dodecyltelluro)- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride are typically used.

Substitution: The benzene ring in Benzene, (dodecyltelluro)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

Substitution: Halogens, nitric acid, sulfuric acid, often in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Higher oxidation state tellurium compounds.

Reduction: Lower oxidation state tellurium compounds.

Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Benzene, (dodecyltelluro)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (dodecyltelluro)- involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The compound’s aromatic ring allows it to participate in π-π interactions, further influencing its biological activity. Pathways involved may include oxidative stress induction and enzyme inhibition.

Comparison with Similar Compounds

Alkyl-Substituted Benzenes

Alkylbenzenes are benzene derivatives with linear or branched hydrocarbon chains. Key examples include:

Structural Insights :

- Chain Length Effects : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity and reduce volatility compared to shorter chains (e.g., ethyl or butyl) .

- Synthesis : Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation, where alkyl halides react with benzene or toluene . For example, benzyltoluene derivatives are produced with low chlorine content using optimized catalysts .

Nitro- and Halogen-Substituted Benzenes

Substituents like nitro (-NO₂) or halogens (Cl, Br) significantly alter reactivity and stability:

Functional Group Effects :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Decrease aromatic ring electron density, directing electrophilic substitution to meta positions .

- Stability: Halogenated benzenes exhibit higher thermal stability but increased toxicity (e.g., trichlorobenzene is a suspected carcinogen) .

Methoxy- and Methyl-Substituted Benzenes

Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating substituents:

Reactivity :

- Methoxy Groups : Enhance ring activation, favoring electrophilic substitution at para and ortho positions .

- Steric Effects : Bulky substituents (e.g., isopropyl) hinder reaction rates due to steric hindrance .

Research Findings and Data Gaps

- Toxicity Considerations : Tellurium compounds are less common than sulfur or selenium analogs due to higher toxicity and instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.